4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
Description
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
4-ethyl-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C5H9N3O/c1-3-8-4-6-7(2)5(8)9/h4H,3H2,1-2H3 |
InChI Key |
NYJNSRZFUJGAJF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NN(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazide Derivatives
A common approach starts with substituted hydrazides, such as 4-ethyl-substituted hydrazides, which undergo cyclization under alkaline conditions to form the 1,2,4-triazol-5(4H)-one core.
- Reagents & Conditions : Potassium hydroxide in ethanol or dimethylformamide (DMF) solvent systems at temperatures ranging from 60°C to 80°C.
- Mechanism : The hydrazide reacts intramolecularly with carbonyl or thiocarbonyl groups to close the triazolone ring.
- Yields : Typically range between 65% and 72% depending on the precursor and solvent system used.
| Precursor | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazide derivative | Ethanol | 70 | 68–72 | |
| Thiosemicarbazide | DMF | 80 | 65–70 |
Alkylation Steps
After ring formation, selective alkylation introduces the methyl group at N-1 and the ethyl group at C-4.
- Methylation : Achieved by reacting 1,2,4-triazole intermediates with methylating agents such as chloromethane in the presence of potassium hydroxide and ethanol, followed by heating and refluxing.
- Ethylation : Typically involves alkyl halides under reflux conditions with potassium hydroxide and ethanol as the solvent.
- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide can enhance alkylation rates.
- Example : In a patent method, 1,2,4-triazole is methylated using chloromethane and potassium hydroxide in ethanol, followed by further functionalization steps to achieve the methyl-substituted triazole.
Functional Group Transformations and Ring Modifications
Additional transformations include:
- Halogenation : Using N-bromosuccinimide under UV light to brominate the methyl group, facilitating further substitution reactions.
- Substitution Reactions : Thiolation with thiourea replaces methyl groups with thiol functionalities.
- Carboxylation : Lithiation of methylated triazoles followed by carbon dioxide introduction to form carboxylic acid derivatives.
- Esterification : Conversion of carboxylic acids to methyl esters using methanol and thionyl chloride.
These steps allow for structural diversification and functionalization of the triazolone core.
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | 1,2,4-triazole + KOH + ethanol + chloromethane, reflux | 1-methyl-1,2,4-triazole | Methylation at N-1 |
| 2 | 1-methyl-1,2,4-triazole + n-butyllithium + dibromomethane, THF, low temp | 5-bromo-1-methyl-1H-1,2,4-triazole | Halogenation at C-5 |
| 3 | Lithiation + CO2 introduction, THF, low temp | 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | Carboxylation |
| 4 | Methanol + thionyl chloride | Methyl ester of carboxylic acid | Esterification |
| 5 | Hydrogenation with Pd/C + DBU, methanol | 1-methyl-1H-1,2,4-triazole-3-methyl formate | Debromination and reduction |
This sequence exemplifies the preparation of methylated triazole derivatives, which can be adapted for ethyl-substituted analogs by substituting appropriate alkylating agents.
- Temperature : Maintaining 60–80°C during cyclization improves ring closure efficiency.
- Solvent Choice : Ethanol and DMF are preferred for solubility and reaction control.
- Catalysts : Phase-transfer catalysts accelerate alkylation steps.
- Reaction Time : Extended reflux times (4–24 hours) ensure complete conversion.
- Purification : Recrystallization from ethanol or solvent mixtures yields high-purity products.
Key techniques to confirm successful synthesis include:
- Infrared Spectroscopy (IR) : Identification of N–H stretching (3100–3300 cm⁻¹) and C=O absorption (1650–1700 cm⁻¹) bands characteristic of the triazolone ring.
- Nuclear Magnetic Resonance (¹H-NMR) : Signals corresponding to ethyl (δ 1.2–1.4 ppm) and methyl groups (δ 2.3–2.5 ppm), and triazole NH (δ 8.0–8.5 ppm).
- Mass Spectrometry (MS) : Molecular ion peaks confirming molecular weight (~127 g/mol).
- X-ray Crystallography : Structural confirmation and crystal packing analysis.
The preparation of 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one involves well-established synthetic strategies centered on cyclization of hydrazide derivatives, selective alkylation, and functional group transformations. Optimization of reaction parameters such as temperature, solvent, and catalysts is critical for high yields and purity. Analytical methods including IR, NMR, and crystallography are essential for characterization. The multi-step synthetic routes are adaptable, allowing for structural modifications and functionalization for diverse applications.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
Antifungal Properties
Research indicates that 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one exhibits significant antifungal activity. It has been shown to inhibit the growth of various fungal strains, making it a candidate for agricultural and pharmaceutical applications.
Antimicrobial Effects
This compound has demonstrated antimicrobial properties against a range of bacteria. Studies suggest that it disrupts bacterial cell wall synthesis, leading to cell death.
Pesticide Development
Due to its antifungal and antimicrobial properties, 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is being explored as an active ingredient in pesticide formulations. Its effectiveness against plant pathogens can enhance crop yield and quality.
Drug Design
The triazole moiety is a well-known pharmacophore in drug design. Compounds containing this structure are often evaluated for their potential as:
- Antifungal Agents: Targeting fungal infections resistant to conventional treatments.
- Antimicrobial Agents: Addressing the growing issue of antibiotic resistance.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antifungal Activity | Evaluated against Candida spp. | Showed significant inhibition at low concentrations. |
| Antimicrobial Efficacy | Tested on Gram-positive and Gram-negative bacteria | Effective against resistant strains; potential for new antibiotic development. |
| Pesticide Formulation | Field trials on crops | Enhanced resistance to fungal infections; improved yield reported. |
Mechanism of Action
The mechanism of action of 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may inhibit or activate these targets, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Pharmacological Profiles
Substituent Effects on Activity
- Alkyl vs. Aryl substituents (e.g., 4-pentyloxyphenyl in ) improve anticonvulsant activity due to enhanced hydrophobic interactions with neuronal ion channels.
Fluorinated Derivatives :
Hybrid Derivatives :
Crystallographic and Computational Insights
- Crystal Packing: 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one forms a 3D network via N–H⋯O and O–H⋯O hydrogen bonds, influencing solubility and stability . Planarity in 4-(2,3-dihydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazol-5(4H)-one facilitates intramolecular hydrogen bonding, stabilizing its enol-imine tautomer .
DFT Studies :
- 4-(2-Fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one showed optimized charge distribution at N2 and N4 positions, correlating with its anticancer activity .
Biological Activity
4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound belonging to the triazole class, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is CHNO, with a molecular weight of approximately 127.14 g/mol. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial , antifungal , and possibly antiviral applications.
The compound's structure includes an ethyl and a methyl substituent on the triazole ring, which contributes to its unique chemical properties and biological activities. It is soluble in various organic solvents, enhancing its versatility in different applications .
The primary mechanism of action for 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one involves the inhibition of ergosterol synthesis, an essential component of fungal cell membranes. By disrupting ergosterol production, this compound exhibits potent antifungal activity . Additionally, preliminary studies suggest potential antiviral properties, indicating broader therapeutic applications.
Antimicrobial and Antifungal Activity
Research has demonstrated that 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one effectively inhibits various fungal strains. The following table summarizes key findings from studies on its antifungal activity:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 8 µg/mL | |
| Aspergillus niger | 16 µg/mL | |
| Cryptococcus neoformans | 32 µg/mL |
These results indicate that the compound exhibits significant antifungal properties at relatively low concentrations.
Case Studies
In a study evaluating the efficacy of various triazole derivatives against fungal infections, 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one was found to be one of the most effective compounds tested. The study employed an in vitro assay using a panel of fungal pathogens and demonstrated that this compound not only inhibited growth but also reduced the viability of fungal cells significantly .
Another case study focused on the compound's potential antiviral effects against viral strains associated with respiratory infections. Although preliminary, results indicated that 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one could inhibit viral replication in cell cultures . Further research is necessary to elucidate these mechanisms and confirm its efficacy in vivo.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of triazole compounds. Variations in substituents on the triazole ring can significantly influence their pharmacological profiles. For instance:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one | 0.75 | Contains a chloromethyl group enhancing reactivity |
| 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 0.70 | Incorporates a bromine atom within a pyridine structure |
| 3-Methoxycarbonylmethyl-[1,2,4]triazole | 0.57 | Contains a methoxycarbonyl group influencing reactivity |
This table illustrates how structural modifications can alter biological activity and reactivity profiles .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are standard for characterizing 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and molecular symmetry.
- Single-Crystal X-ray Diffraction (SCXRD) : Employ diffractometers (e.g., Stoe IPDS II) to determine bond lengths, angles, and intermolecular interactions. Refinement via SHELX programs (e.g., SHELXL for small-molecule refinement) ensures structural accuracy. Hydrogen atoms are typically placed using riding models .
- Crystallographic Data : Report unit cell parameters (e.g., space group, ), -factors, and data-to-parameter ratios (e.g., , data-to-parameter ratio > 10:1) to validate precision .
Q. How can the biological activity of triazolone derivatives like 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one be assessed?
- Methodological Answer :
- In Vitro Assays : Screen for antifungal, antimicrobial, or antitumor activity using standardized protocols (e.g., broth microdilution for MIC determination).
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-ethyl vs. 4-aryl groups) on bioactivity. Triazolones with electron-withdrawing groups often exhibit enhanced antifungal properties .
- Cytotoxicity Testing : Use cell lines (e.g., bladder cancer cells) to evaluate apoptosis induction via pathways like PI3K/AKT, with IC values as key metrics .
Advanced Research Questions
Q. How can crystallographic data discrepancies during structural refinement of triazolone derivatives be resolved?
- Methodological Answer :
- Halogen Bond Analysis : For brominated derivatives, identify interactions like C–Br⋯O ( distances ~2.8–3.0 Å) using software like WinGX. These interactions influence molecular packing and stability .
- Hydrogen Bond Networks : Map intramolecular interactions (e.g., N–H⋯O, O–H⋯O) with ORTEP-3 to resolve ambiguities. Use SHELXL constraints for disordered atoms .
- Validation Tools : Cross-check with PLATON or Mercury to detect missed symmetry or twinning .
Q. What computational methods predict the bioactivity of 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding (e.g., PI3K/AKT targets). Prioritize derivatives with high docking scores and favorable binding poses .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps, Mulliken charges) to correlate with antifungal activity. Optimize geometries at the B3LYP/6-31G(d) level .
- QSAR Models : Develop regression models using descriptors like log, polar surface area, and dipole moments to predict activity .
Q. What optimization strategies improve one-pot synthesis of triazolone derivatives?
- Methodological Answer :
- Catalyst Selection : Use CuCl (1–5 mol%) to accelerate diazotization and Meerwin arylation steps. Avoid side reactions by controlling temperature (< 60°C) .
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency compared to ketones.
- Workflow Design : Monitor intermediates via TLC or HPLC. Purify via recrystallization (e.g., acetone/water) to achieve yields >85% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
